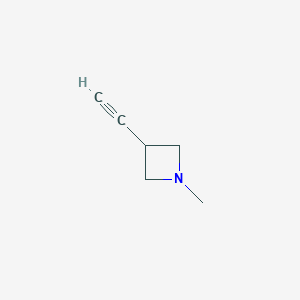

3-Ethynyl-1-methylazetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Ethynyl-1-methylazetidine is a four-membered nitrogen-containing heterocycle with the molecular formula C₆H₉N. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. The presence of an ethynyl group at the third position and a methyl group at the first position distinguishes it from other azetidines, making it a valuable compound in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-1-methylazetidine typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of N-propargylamines under basic conditions. This reaction can be catalyzed by bases such as potassium carbonate in solvents like dioxane, yielding the desired azetidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants to achieve efficient cyclization.

Chemical Reactions Analysis

Types of Reactions: 3-Ethynyl-1-methylazetidine undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The azetidine ring can be reduced to form saturated amines.

Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of 1-methylazetidine.

Substitution: Formation of halogenated azetidines.

Scientific Research Applications

Scientific Research Applications

The applications of 3-ethynyl-1-methylazetidine can be categorized into several key areas:

1. Medicinal Chemistry

- Drug Development : The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. For instance, azetidine derivatives have shown promise as inhibitors of dipeptidyl peptidase IV, an enzyme relevant in diabetes treatment.

- Nicotinic Receptor Modulation : Studies indicate that compounds similar to this compound can act as partial agonists at α4β2-nicotinic acetylcholine receptors, which are implicated in cognitive function and mood regulation . This suggests potential applications in treating neurological disorders.

2. Organic Synthesis

- Building Block for Complex Molecules : this compound serves as a versatile intermediate in the synthesis of more complex organic compounds. Its unique functional groups allow for various chemical reactions, including nucleophilic additions and cycloadditions.

- Synthesis of Novel Compounds : The compound can be employed in the synthesis of hybrids with other pharmacologically active molecules, enhancing their therapeutic profiles .

Data Table: Comparative Analysis of Azetidine Derivatives

| Compound Name | Ring Structure | Functional Groups | Biological Activity |

|---|---|---|---|

| This compound | Four-membered | Ethynyl, Methyl | Moderate |

| 1-Methylazetidine | Four-membered | Methyl | Low |

| 3-Ethynylpyrrolidine | Five-membered | Ethynyl | High |

| 3-Alkylazetidines | Four-membered | Varies (Alkyl) | Varies |

Case Studies

Several studies highlight the biological activity and therapeutic potential of this compound:

1. Interaction with Nicotinic Receptors

- A study focused on azetidine derivatives demonstrated that compounds with ethynyl groups exhibited enhanced binding affinity to α4β2-nicotinic acetylcholine receptors. This interaction is significant for developing novel antidepressants with unique mechanisms of action .

2. Antidepressant Activity

Mechanism of Action

The mechanism of action of 3-Ethynyl-1-methylazetidine involves its interaction with molecular targets through its reactive ethynyl and azetidine moieties. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Azetidine: The parent compound without the ethynyl and methyl groups.

3-Ethynylazetidine: Lacks the methyl group at the first position.

1-Methylazetidine: Lacks the ethynyl group at the third position.

Uniqueness: 3-Ethynyl-1-methylazetidine is unique due to the presence of both the ethynyl and methyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Biological Activity

3-Ethynyl-1-methylazetidine is a compound that has garnered attention for its potential biological activities, particularly in the context of nicotinic acetylcholine receptors (nAChRs) and antimicrobial properties. This article synthesizes findings from various studies to provide a detailed overview of its biological activity, including its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs), which are critical for neurotransmission in both the central and peripheral nervous systems. The compound has been shown to exhibit selective binding affinity for specific nAChR subtypes, particularly the α4β2 subtype, which is implicated in cognitive processes and neuroprotection.

Binding Affinity and Functional Activity

In a study investigating various azetidine derivatives, this compound demonstrated high potency as an agonist at human α4β2-nAChRs, with an equilibrium dissociation constant (Ki) of approximately 0.05 nM. This suggests that it may enhance cholinergic signaling effectively, which could be beneficial in treating conditions characterized by cholinergic dysfunction, such as Alzheimer's disease .

Antimicrobial Activity

Recent investigations have also explored the antimicrobial potential of this compound. In vitro assays assessed its efficacy against a range of bacterial and fungal pathogens. The compound exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of ≤0.25 µg/mL, indicating strong antimicrobial properties without significant cytotoxic effects on human cells .

Comparative Efficacy

The following table summarizes the antimicrobial activity of this compound compared to standard antibiotics:

| Pathogen | MIC (µg/mL) | Control Antibiotic | Control MIC (µg/mL) |

|---|---|---|---|

| MRSA | ≤0.25 | Vancomycin | 1 |

| Staphylococcus aureus | ≤0.25 | Methicillin | 12.5 |

| Pseudomonas aeruginosa | >32 | Ciprofloxacin | 4 |

| Candida albicans | >32 | Fluconazole | 8 |

This data highlights the compound's selective action against Gram-positive bacteria while showing limited activity against Gram-negative bacteria and fungi.

Case Studies and Research Findings

Case Study 1: Neuroprotective Effects

In a preclinical model, this compound was evaluated for its neuroprotective effects in a mouse model of neurodegeneration. The results indicated that treatment with the compound improved cognitive function as measured by performance in the Morris water maze test, suggesting potential applications in neurodegenerative diseases .

Case Study 2: Antimicrobial Screening

A comprehensive screening campaign involving various analogues of azetidine derivatives revealed that this compound not only inhibited MRSA but also displayed a favorable safety profile, lacking significant hemolytic activity on human red blood cells at therapeutic concentrations .

Properties

IUPAC Name |

3-ethynyl-1-methylazetidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-3-6-4-7(2)5-6/h1,6H,4-5H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIZVMBFJMKAFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.